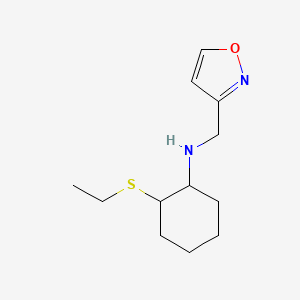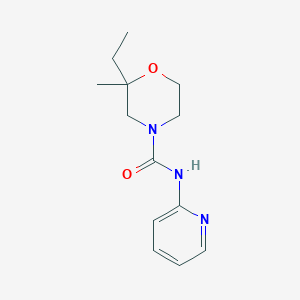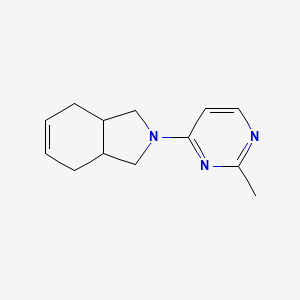
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine, also known as ETH-AM-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a cyclohexylamine derivative that contains an oxazole ring and an ethylsulfanyl group. The purpose of
科学的研究の応用
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has shown potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a neuroprotective effect and can reduce brain damage caused by ischemia-reperfusion injury. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been investigated for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
作用機序
The mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain enzymes and signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the inflammatory response. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, which are both involved in the pathogenesis of various diseases. Additionally, 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine has been shown to increase the expression of certain genes involved in cell survival and growth. In animal models, this compound has been shown to reduce brain damage caused by ischemia-reperfusion injury and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine is its potential as a drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize and can be produced using standard laboratory equipment and procedures. However, there are also some limitations to using 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for the research of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. One area of interest is its potential use in the treatment of neurological disorders, such as stroke and traumatic brain injury. Additionally, more research is needed to determine the optimal dosage and administration route for this compound. Furthermore, the mechanism of action of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine needs to be further elucidated to fully understand its effects in vivo. Finally, the potential use of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine in cancer therapy needs to be further investigated to determine its efficacy and safety.
合成法
The synthesis of 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine involves the reaction of 2-ethylsulfanyl-N-cyclohexylcarboxamide with chloroacetic acid and sodium hydroxide to form the oxazole ring. This reaction is followed by the reduction of the resulting intermediate with sodium borohydride to produce 2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory equipment and procedures.
特性
IUPAC Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-2-16-12-6-4-3-5-11(12)13-9-10-7-8-15-14-10/h7-8,11-13H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDSSJLNAQVRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfanyl-N-(1,2-oxazol-3-ylmethyl)cyclohexan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7633718.png)
![2-[[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7633720.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)
![N-(cyclobutylmethyl)-2-(7-oxothieno[3,2-b]pyridin-4-yl)acetamide](/img/structure/B7633745.png)
![3-cyclopropyl-1-[2-[5-(2-fluorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B7633750.png)
![2,2,6,6-tetramethyl-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]morpholine-4-carboxamide](/img/structure/B7633753.png)